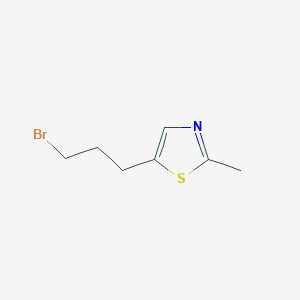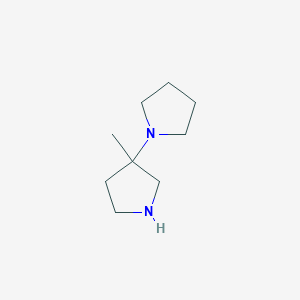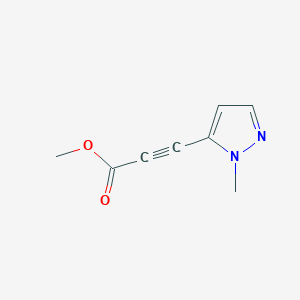![molecular formula C12H19NO B13176852 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13176852.png)
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction where a tert-butyl group and a nitrile group are attached to an oxaspiro ring system. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl and nitrile groups. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the tert-butyl and nitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to other functional groups such as amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the spirocyclic ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into binding sites with high specificity, potentially modulating the activity of the target. The nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- tert-Butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
6-tert-Butyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to the presence of both a tert-butyl group and a nitrile group on the spirocyclic ring system. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
6-tert-butyl-1-oxaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C12H19NO/c1-11(2,3)9-4-6-12(7-5-9)10(8-13)14-12/h9-10H,4-7H2,1-3H3 |
InChI-Schlüssel |
HMSHWRGWUCRRAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC2(CC1)C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[Methyl(oxolan-3-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13176786.png)



![2-tert-Butyl-6-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13176800.png)
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)

![(3aS,9aS)-decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B13176843.png)
